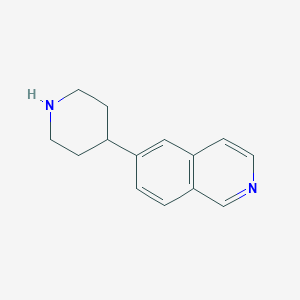

6-(Piperidin-4-yl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-4-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,5,8-11,15H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJFCLGSAPOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)C=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Piperidin 4 Yl Isoquinoline

Retrosynthetic Analysis and Strategic Disconnections Leading to the Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. For 6-(Piperidin-4-yl)isoquinoline, two primary strategic disconnections are considered.

The most evident disconnection is the carbon-carbon bond linking the C6 position of the isoquinoline (B145761) ring and the C4 position of the piperidine (B6355638) ring. This C-C bond disconnection suggests a late-stage coupling reaction, such as a transition-metal-catalyzed cross-coupling (e.g., Suzuki or Stille coupling). This approach simplifies the problem into the synthesis of two key intermediates: a functionalized isoquinoline at the 6-position (e.g., 6-bromo or 6-boronic ester isoquinoline) and a suitably protected piperidine derivative.

A deeper retrosynthetic analysis involves disconnecting the isoquinoline ring itself. This leads to several classical synthetic strategies based on the specific bonds being broken:

Bischler-Napieralski Disconnection : This approach involves breaking the N1=C8a and C4a-C5 bonds. This leads back to a β-phenylethylamide precursor, where the original benzene (B151609) ring carries a substituent at the meta-position that will ultimately become the C6-substituent of the isoquinoline.

Pomeranz-Fritsch Disconnection : This strategy breaks the N2-C3 and C4-C4a bonds, tracing the isoquinoline back to a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. A meta-substituted benzaldehyde is required to achieve the desired 6-substituted isoquinoline product. wikipedia.org

Pictet-Spengler Disconnection : This pathway deconstructs the tetrahydroisoquinoline precursor of the target molecule, which would require a final oxidation step. The disconnection occurs at the N2-C1 and C4a-C5 bonds, leading to a β-phenylethylamine and an aldehyde or ketone.

These disconnections form the basis for the synthetic pathways discussed in the subsequent sections, guiding the choice of starting materials and reaction sequences.

Convergent and Divergent Synthetic Pathways to this compound

The assembly of this compound can be achieved through either convergent or divergent strategies, each offering distinct advantages.

A divergent synthesis , in contrast, begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds. nih.govrsc.org In the context of this compound, a divergent approach might start with a functionalized isoquinoline precursor that allows for the construction of the piperidine ring directly upon the isoquinoline core. While potentially less direct for this specific target, divergent strategies are valuable for creating libraries of related compounds for structure-activity relationship studies. rsc.org A photocatalytic skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, showcasing both convergent and divergent approaches where different precursors can lead to the same product or a single precursor can yield various products. nih.govrsc.org

The synthesis of a suitably substituted isoquinoline ring is the cornerstone of any strategy targeting this compound. Several classical and modern methods are available for this purpose.

The Pomeranz-Fritsch reaction is a classic and efficient method for synthesizing isoquinolines. wikipedia.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com

The reaction proceeds in two stages:

Condensation of the benzaldehyde and aminoacetal to form a Schiff base (the benzalaminoacetal). wikipedia.orgresearchgate.net

Acid-catalyzed ring closure onto the aromatic ring to form the isoquinoline nucleus. researchgate.netorganicreactions.org

To generate a 6-substituted isoquinoline, a meta-substituted benzaldehyde is used as the starting material. The regioselectivity of the cyclization is governed by the electronic effects of the substituent on the benzene ring.

Key Adaptations:

Schlittler-Müller Modification : This variant uses a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532), providing an alternative route to the necessary intermediate. wikipedia.org

Bobbitt Modification : This adaptation involves the hydrogenation of the initial benzalaminoacetal, and the subsequent acid-catalyzed cyclization of the resulting amine yields a tetrahydroisoquinoline, which can then be oxidized. thermofisher.com

The primary challenge of the Pomeranz-Fritsch reaction can be the harsh acidic conditions (typically concentrated sulfuric acid) and occasionally low yields, but its ability to construct the isoquinoline core from simple precursors makes it a valuable tool. wikipedia.orgthermofisher.com

The Bischler-Napieralski reaction is one of the most widely used methods for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines. nrochemistry.com The reaction consists of the intramolecular cyclization of a β-arylethylamide via an electrophilic aromatic substitution, typically promoted by a dehydrating Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring. wikipedia.org For the synthesis of a 6-substituted isoquinoline, the reaction must start with a β-phenylethylamine that has a substituent at the meta-position. Cyclization typically occurs at the para position relative to the activating group on the benzene ring, leading to the desired substitution pattern. quimicaorganica.org

Key Variants:

Pictet-Gams Reaction : This is a modification that starts with a β-hydroxy-β-phenethylamide. Under the same strong dehydrating conditions, it undergoes cyclization and dehydration in a single step to directly afford the aromatic isoquinoline, bypassing the dihydroisoquinoline intermediate. wikipedia.orgwikipedia.org

Modern Reagents : Milder and more efficient conditions have been developed, such as using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, allowing the reaction to proceed at lower temperatures. nih.gov

This reaction is particularly effective for aromatic rings bearing electron-donating groups, which facilitate the electrophilic cyclization step. nrochemistry.com

| Reaction | Starting Materials | Key Reagent(s) | Initial Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Gams | β-hydroxy-β-phenethylamide | POCl₃, P₂O₅ | Isoquinoline |

| Tf₂O-promoted | β-arylethylamide | Tf₂O, 2-chloropyridine | 3,4-Dihydroisoquinoline |

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline skeleton. nih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an intermediate Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. organicreactions.orgname-reaction.com This reaction is a special case of the Mannich reaction. quimicaorganica.org

To be useful for the synthesis of this compound, the resulting 1,2,3,4-tetrahydroisoquinoline (B50084) must undergo an oxidation or dehydrogenation step to form the fully aromatic isoquinoline ring. The substitution pattern on the final product is determined by the substituents on the starting β-arylethylamine. An electron-donating group at the meta-position of the β-arylethylamine directs the cyclization to the para-position, yielding a 6-substituted tetrahydroisoquinoline.

The reaction conditions for the Pictet-Spengler cyclization are often mild, especially when the aromatic ring is activated with electron-donating groups, making it suitable for sensitive substrates. pharmaguideline.com

In addition to the classical named reactions, numerous modern synthetic methods have been developed for the construction of isoquinoline rings, often offering milder conditions, greater functional group tolerance, and novel pathways for substitution. nih.govresearchgate.net

Transition-Metal-Catalyzed Annulations:

Rhodium(III)-Catalyzed C-H Activation : This approach allows for the direct annulation of aromatic C-H bonds. For example, the reaction of benzoyl oximes with internal alkynes, catalyzed by a Rh(III) complex, can generate highly substituted isoquinolines in a single step. organic-chemistry.org

Palladium-Catalyzed Reactions : Palladium catalysts are widely used to construct isoquinolines. One strategy involves the coupling of an o-halobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline product. organic-chemistry.org Another modern approach involves a palladium-catalyzed reductive cyclization of specifically designed oxazolidine (B1195125) precursors. nih.gov

Ruthenium(II)-Catalyzed C-H Functionalization : Primary benzylamines can be directly coupled with sulfoxonium ylides in the presence of a Ru(II) catalyst. The amine itself acts as a directing group to facilitate C-H activation and subsequent annulation to form the isoquinoline ring without the need for an external oxidant. organic-chemistry.org

Aryne Cycloadditions:

The cycloaddition of in-situ generated arynes (benzynes) with various reaction partners provides a powerful, metal-free route to heterocyclic systems. caltech.edu The reaction of an appropriately substituted enamine derivative with an aryne can lead to the formation of substituted isoquinolines through a formal condensation process. organic-chemistry.org This method allows for the synthesis of 6- or 7-substituted isoquinolines depending on the substitution of the aryne precursor. caltech.edu

These contemporary methods provide powerful and flexible alternatives for accessing the 6-substituted isoquinoline core, often enabling the construction of complex molecular architectures that are challenging to achieve through classical routes. mdpi.comharvard.edu

Synthesis of the Piperidine Moiety Precursors

Intramolecular cyclization is a powerful strategy for the construction of the piperidine ring, often offering excellent control over stereochemistry. These methods typically involve the formation of a carbon-carbon or carbon-nitrogen bond within a suitably functionalized acyclic precursor.

One prominent approach is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. This method is highly effective for constructing substituted piperidines. nih.gov For instance, organocatalysis has been successfully employed for the enantioselective synthesis of protected 2,5-disubstituted piperidines. nih.gov

Radical-mediated cyclizations also provide a versatile route to the piperidine core. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed, yielding various piperidine derivatives in good yields. nih.gov Another approach involves the intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, which proceeds through a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov

Metal-catalyzed cyclizations offer another avenue. For example, a gold(I)-catalyzed intramolecular dearomatization/cyclization has been reported. nih.gov Additionally, palladium-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to produce piperidines. acs.org

| Intramolecular Cyclization Strategy | Catalyst/Reagent | Key Features | Reference |

| Aza-Michael Reaction | Organocatalyst | Enantioselective synthesis of protected piperidines. | nih.gov |

| Radical Cyclization | Cobalt(II) catalyst | Effective for linear amino-aldehydes. | nih.gov |

| Radical Cyclization of 1,6-enynes | Triethylborane | Forms polysubstituted alkylidene piperidines. | nih.gov |

| C-H Amination | Palladium catalyst | Forms piperidines from N-fluoride amides. | acs.org |

Intermolecular strategies involve the combination of two or more separate components to construct the piperidine ring. Among these, [5+1] annulation reactions have emerged as an elegant approach. This methodology typically involves the reaction of a five-carbon component with a one-atom component that provides the nitrogen atom.

A notable example is the iridium(III)-catalyzed hydrogen-borrowing [5+1] annulation. nih.gov This reaction proceeds through a sequence of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds in the process. This method allows for the stereoselective synthesis of substituted piperidines. nih.gov

Another strategy is the palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes. While formally a [4+2] cycloaddition, it represents an intermolecular approach to piperidine synthesis through C(sp3)-H bond activation. nih.gov

| Intermolecular Strategy | Catalyst | Mechanism Highlights | Reference |

| [5+1] Annulation | Iridium(III) | Hydrogen-borrowing cascade. | nih.gov |

| [4+2] Oxidative Annulation | Palladium | C(sp3)-H bond activation. | nih.gov |

Reductive amination is a widely utilized and robust method for the formation of C-N bonds and can be effectively applied to the synthesis of piperidines. researchgate.netacs.org This typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ.

A particularly powerful variant is the double reductive amination (DRA) of dicarbonyl compounds. This approach allows for the one-pot formation of the piperidine ring from a 1,5-dicarbonyl precursor and an amine. The versatility of this method is enhanced by the wide availability of both the dicarbonyl substrates and various amine nucleophiles. acs.org

For instance, the intramolecular reductive amination of ϖ-amino fatty acids, catalyzed by iron, provides an efficient route to piperidines. In this reaction, phenylsilane (B129415) plays a crucial role in both the formation and reduction of the intermediate imine. nih.gov Another example is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds via a reductive transamination process to afford N-(hetero)aryl piperidines. acs.org

| Reductive Amination Protocol | Catalyst/Reagent | Substrates | Key Features | Reference |

| Double Reductive Amination | Various | 1,5-Dicarbonyl compounds, Amines | One-pot piperidine ring formation. | acs.org |

| Intramolecular Reductive Amination | Iron catalyst, Phenylsilane | ϖ-Amino fatty acids | Efficient cyclization and reduction. | nih.gov |

| Reductive Transamination | Rhodium catalyst | Pyridinium salts | Access to N-(hetero)aryl piperidines. | acs.org |

Coupling Strategies for the Isoquinoline-Piperidine Linkage at the C6 Position

Once the 4-substituted piperidine precursor is synthesized, the next critical step is its attachment to the C6 position of the isoquinoline ring. Modern cross-coupling and substitution reactions provide powerful tools to achieve this linkage efficiently.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the coupling of a 6-haloisoquinoline (e.g., 6-bromoisoquinoline) with a piperidin-4-ylboronic acid or its corresponding ester. The reaction is known for its high functional group tolerance and generally mild reaction conditions.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org In the context of synthesizing this compound, a 6-haloisoquinoline could be coupled with a suitable piperidine-derived alkene, such as N-protected 4-vinylpiperidine. A subsequent reduction of the newly formed double bond would then yield the desired product. A palladium-catalyzed reductive Heck coupling has been utilized to construct highly substituted syn-piperidine rings. nih.gov

| Cross-Coupling Reaction | Catalyst | Coupling Partners | Key Advantages |

| Suzuki-Miyaura | Palladium complexes | 6-Haloisoquinoline and Piperidin-4-ylboronic acid/ester | High functional group tolerance, mild conditions. |

| Heck Reaction | Palladium complexes | 6-Haloisoquinoline and 4-Vinylpiperidine derivative | Forms a C-C double bond for further modification. |

Nucleophilic aromatic substitution (SNA) offers an alternative strategy for forging the isoquinoline-piperidine bond. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to be effective on an isoquinoline ring, the ring must be activated by electron-withdrawing groups or the reaction may require elevated temperatures. nih.govharvard.edu

In the context of this compound synthesis, a 6-haloisoquinoline (e.g., 6-fluoro- or 6-chloroisoquinoline) could be reacted directly with a 4-aminopiperidine (B84694) derivative or piperidine itself. The nitrogen atom of the piperidine acts as the nucleophile, displacing the halide at the C6 position. The reactivity of the haloisoquinoline can be enhanced by the presence of electron-withdrawing substituents on the isoquinoline ring or by quaternization of the isoquinoline nitrogen.

| Nucleophilic Aromatic Substitution | |

| Reactants | 6-Haloisoquinoline (e.g., 6-fluoro-, 6-chloro-) and a piperidine derivative. |

| Mechanism | The piperidine nitrogen acts as a nucleophile, attacking the C6 position of the isoquinoline and displacing the halide leaving group. |

| Activation | The reaction can be facilitated by electron-withdrawing groups on the isoquinoline ring or by quaternization of the ring nitrogen. |

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient synthesis of complex molecules like this compound. Both transition metals and, increasingly, organocatalysts and biocatalysts provide powerful tools for forging the key bonds within the target structure.

Transition metal catalysis, particularly using palladium, is a cornerstone for the formation of C-C bonds between aromatic and saturated heterocyclic systems. nih.gov The most logical and widely applied strategy for synthesizing this compound involves a cross-coupling reaction. This typically unites a 6-halo-isoquinoline (e.g., 6-bromoisoquinoline) as the electrophilic partner with an organometallic piperidine derivative as the nucleophilic partner.

Several palladium-catalyzed cross-coupling reactions are suitable for this purpose, including the Suzuki, Negishi, and Stille couplings. The Negishi coupling, which utilizes an organozinc reagent, has proven particularly effective for creating C(sp²)-C(sp³) linkages. For instance, a 4-piperidylzinc iodide can be coupled with various aryl halides in a reaction co-catalyzed by palladium and copper(I) species. nih.gov This approach is directly applicable to the synthesis of the target compound.

Key reactions include:

Negishi Coupling : A reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex. nih.gov This method is highly effective for coupling 4-(N-BOC-piperidyl)zinc iodide with 6-bromoisoquinoline (B29742). nih.gov

Suzuki Coupling : This reaction couples an organoboron compound with an organic halide using a palladium catalyst. A plausible route would involve the coupling of 6-bromoisoquinoline with a piperidine-4-boronic acid derivative.

Buchwald-Hartwig Amination : While typically used for C-N bond formation, related palladium-catalyzed methodologies for C-C bond formation involving enolates can be adapted to build the isoquinoline core itself before coupling. nih.govrsc.org

The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and phosphine-based ligands like XPhos are commonly employed. nih.govresearchgate.net Earth-abundant 3d transition metals like cobalt, manganese, iron, nickel, and copper are also being explored as more sustainable alternatives to precious metals like palladium for the synthesis of isoquinoline derivatives. bohrium.comresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 4-Arylpiperidines

| Catalyst System | Coupling Partners | Product | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) / CuI | 4-(N-BOC-piperidyl)zinc iodide + Aryl Halide | 4-Aryl-N-BOC-piperidine | High | nih.gov |

| Pd(PPh₃)₄ | 4-Piperidone-derived enol phosphate (B84403) + Arylboronic acid | 4-Aryl-tetrahydropyridine | Good | researchgate.net |

| Pd₂(dba)₃ / XPhos | 2-Phenyl-1-piperideine + Chlorobenzene | cis-2,3-Diphenylpiperidine | 44% | researchgate.net |

Organocatalysis and biocatalysis represent emerging frontiers in synthetic chemistry, offering metal-free and often highly stereoselective transformations. While direct application of these methods to the final assembly of this compound is not yet extensively documented, they are instrumental in synthesizing the chiral building blocks of its constituent rings.

Organocatalysis: Organocatalytic methods have been successfully employed in the asymmetric synthesis of piperidine and tetrahydroisoquinoline derivatives. For example, quinine-derived squaramides can catalyze domino reactions to produce highly functionalized tetrahydropyridines with excellent enantioselectivity. nih.govuva.es Such approaches could be envisioned to prepare chiral piperidine precursors that are later coupled to the isoquinoline core.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. Enzymes like transaminases and imine reductases are used to create chiral amines, which are key components of many heterocyclic compounds. nih.gov A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a reactive intermediate for a subsequent Mannich reaction. nih.gov While this specific cascade is for a different substitution pattern, it highlights the potential of combining enzymatic and organocatalytic steps to build complex heterocyclic systems. The development of biocatalysts for the direct asymmetric synthesis of 4-substituted piperidines or for the late-stage functionalization of the this compound scaffold is an area of active research. researchgate.net

Stereoselective Synthesis of Enantiopure this compound

The core structure of this compound is achiral. However, the introduction of substituents on the piperidine or isoquinoline ring can create stereocenters, making stereoselective synthesis a critical consideration for accessing specific, biologically active enantiomers. Methodologies for achieving this often focus on the asymmetric synthesis of one of the heterocyclic precursors.

Asymmetric synthesis aims to create chiral molecules with a preference for one enantiomer. This can be achieved through the use of chiral catalysts, reagents, or auxiliaries.

For the piperidine moiety, a rhodium-catalyzed asymmetric reductive Heck reaction can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.org Another powerful method is the copper-catalyzed intramolecular cyclizative alkene aminoboration, which can yield 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov

For the isoquinoline portion, the asymmetric reduction of a dihydroisoquinoline or an imine precursor is a common strategy to install a stereocenter at the C1 position, leading to chiral tetrahydroisoquinolines. mdpi.com Transition metals like iridium and rhodium, paired with chiral ligands, are effective catalysts for this transformation. mdpi.com While this would require a subsequent aromatization step to form the final isoquinoline ring, it provides a viable route to enantiopure derivatives.

Table 2: Asymmetric Methodologies for Piperidine and Tetrahydroisoquinoline Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Reductive Heck | [Rh(cod)Cl]₂ / Josiphos ligand | Phenyl pyridine-1(2H)-carboxylate + Arylboronic acid | 3-Aryl-tetrahydropyridine | High | organic-chemistry.org |

| Aminoboration | Cu(CH₃CN)₄PF₆ / (S,S)-Ph-BPE | N-(5-phenylpent-4-en-1-yl)hydroxylamine | cis-2-benzyl-3-methylpiperidine | 95% | nih.gov |

| Hydrogenation | Iridium complexes | Dihydroisoquinolines | Tetrahydroisoquinolines | High | mdpi.com |

| 1,3-Dipolar Cycloaddition | Chiral Catalysts | C,N-Cyclic Azomethine Imines | Tetrahydroisoquinoline derivatives | up to 96% | mdpi.com |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recycled. sigmaaldrich.com

Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and Ellman's tert-butanesulfinamide. sigmaaldrich.comresearchgate.net In the context of this compound, a chiral auxiliary could be attached to a piperidine precursor to control the diastereoselective addition of substituents.

For example, Ellman's auxiliary (tert-butanesulfinamide) has been successfully used in the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net A similar strategy could be employed where a chiral sulfinamide is condensed with a suitable ketone to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile, followed by cyclization and removal of the auxiliary, could yield an enantiopure piperidine or tetrahydroisoquinoline precursor for the final coupling step.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of isoquinoline derivatives, which traditionally relied on harsh conditions and toxic reagents, is an area where green principles can have a significant impact. rsc.org

Key green chemistry considerations applicable to the synthesis of this compound include:

Alternative Energy Sources : The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Benign Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids minimizes environmental impact. rsc.org

Catalyst Choice : Employing catalysts based on earth-abundant metals (e.g., iron, copper) instead of precious metals (e.g., palladium, rhodium) is more sustainable. bohrium.com Furthermore, developing recyclable catalytic systems improves process efficiency and reduces waste. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Domino or cascade reactions, where multiple bond-forming events occur in a single step, are highly atom-economical. nih.gov

Metal-Free Synthesis : Exploring metal-free synthetic routes, such as those promoted by visible light or electrochemistry, offers a sustainable alternative to transition metal-catalyzed reactions. nih.govnih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally friendly, cost-effective, and sustainable.

Solvent Minimization and Alternative Media (e.g., Aqueous, Solid-Phase)

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern synthetic strategies aim to mitigate this by reducing solvent use or replacing conventional solvents with more environmentally benign alternatives.

Aqueous Synthesis:

The use of water as a solvent in organic synthesis is highly attractive from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While the low solubility of many organic compounds in water can be a challenge, various techniques have been developed to facilitate aqueous-phase reactions. For the synthesis of isoquinoline derivatives, copper-catalyzed intramolecular cyclizations of (E)-2-alkynylaryl oxime derivatives in water have been reported as a highly efficient method. This approach avoids the need for organic solvents, additives, or ligands, and can proceed under mild conditions. By selectively protecting the hydroxyl group of the oxime, either isoquinolines or isoquinoline N-oxides can be synthesized in moderate to high yields with good functional group tolerance and high atom economy. mdpi.comescholarship.org While a specific application of this method to this compound is not yet detailed in the literature, the synthesis of various substituted isoquinolines in water using nanocatalysts has been demonstrated, suggesting its potential applicability. nih.gov

Solid-Phase Synthesis:

Solid-phase synthesis offers a compelling strategy for minimizing solvent use and simplifying product purification. In this technique, a reactant is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are then easily removed by washing the resin, eliminating the need for complex purification steps like chromatography. This methodology is well-established for the synthesis of peptides and has been increasingly applied to the construction of heterocyclic compounds. mdpi.comescholarship.org

For isoquinoline synthesis, solid-phase approaches have been developed for various derivatives. These methods often involve attaching a suitable precursor to a resin, followed by cyclization and cleavage from the solid support to yield the final product. mdpi.com Although a specific solid-phase synthesis of this compound has not been explicitly reported, the synthesis of other piperidinyl-substituted aza-heterocycles on solid supports has been successfully demonstrated. mdpi.com The modular nature of solid-phase synthesis would, in principle, allow for the incorporation of the piperidin-4-yl moiety onto an isoquinoline scaffold attached to a resin.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Aqueous Synthesis | Utilizes water as the reaction medium. Often employs catalysts to facilitate reactions of organic substrates. | Reduces use of volatile organic compounds (VOCs). Potentially simplifies workup procedures. |

| Solid-Phase Synthesis | Reactants are bound to a solid support. Purification is achieved by simple washing. | Eliminates the need for traditional purification methods like column chromatography. Allows for the potential automation of the synthetic process. |

Atom Economy and Reaction Efficiency Considerations

Beyond minimizing solvent waste, green chemistry places a strong emphasis on maximizing the efficiency of chemical transformations at the atomic level. Atom economy and reaction mass efficiency are key metrics used to evaluate the "greenness" of a synthetic route.

Atom Economy:

Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govprimescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, leading to less waste. Traditional named reactions used for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often suffer from poor atom economy. nih.gov These reactions typically employ stoichiometric amounts of dehydrating agents or other reagents that are not incorporated into the final product, generating significant waste. nih.gov

Reaction Efficiency:

While atom economy is a useful theoretical concept, Reaction Mass Efficiency (RME) provides a more practical and comprehensive measure of the efficiency of a chemical process. RME takes into account not only the atom economy but also the reaction yield and the stoichiometry of the reactants. tamu.edubuecher.de It is calculated as:

RME = (Mass of Product / Total Mass of Reactants) x 100

A high RME value signifies a process that is not only atom-economical but also proceeds with a high yield and minimal use of excess reagents. The pursuit of high RME in the synthesis of this compound would involve optimizing reaction conditions to maximize the yield and using reactants in stoichiometric or near-stoichiometric amounts.

| Metric | Definition | Significance in the Synthesis of this compound |

| Atom Economy | The measure of the proportion of reactant atoms that are incorporated into the desired product. | Guides the selection of synthetic routes that minimize the generation of byproducts. Favors addition and catalytic reactions over stoichiometric ones. |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of all reactants used. | Provides a more practical measure of the "greenness" of a reaction by considering yield and stoichiometry. Encourages optimization of reaction conditions to maximize product output and minimize reactant input. |

Comprehensive Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 6-(Piperidin-4-yl)isoquinoline, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be required to unambiguously assign all proton and carbon signals.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Multidimensional NMR experiments are crucial for mapping the complex spin systems present in the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons within the piperidine (B6355638) ring and within the isoquinoline (B145761) ring system, confirming their respective spin networks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate proton signals with the carbon atoms to which they are directly attached (¹J-coupling). This allows for the direct assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it shows correlations between protons and carbons over longer ranges (typically two or three bonds, ²J or ³J). This technique is indispensable for connecting the different fragments of the molecule. For instance, it would show a correlation between the piperidine H4 proton and the isoquinoline C6 carbon, definitively establishing the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining the preferred conformation and stereochemistry. For example, NOESY could reveal spatial proximities between protons on the piperidine ring and the adjacent aromatic proton on the isoquinoline ring, offering insights into the rotational orientation of the piperidine substituent.

The following table outlines the expected NMR correlations that would be used to assign the structure.

| Technique | Protons Involved | Carbons Involved | Information Gained |

| COSY | Adjacent protons on the piperidine ring (e.g., H2'/H3') | N/A | Confirms the spin system and connectivity within the piperidine ring. |

| COSY | Adjacent protons on the isoquinoline ring (e.g., H7/H8) | N/A | Confirms the spin system and connectivity within the isoquinoline ring. |

| HSQC | All protons | All protonated carbons | Directly links each proton to its attached carbon atom, aiding in the assignment of the ¹³C spectrum. |

| HMBC | Piperidine H4' | Isoquinoline C6, C5, C7 | Crucially confirms the linkage point between the piperidine and isoquinoline rings through long-range coupling. |

| NOESY | Piperidine H2'/H6' | Isoquinoline H5, H7 | Reveals through-space proximity, providing data on the conformational preferences of the piperidine ring relative to the isoquinoline plane. |

Solid-State NMR for Polymorphic and Conformational Analysis

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) can analyze the compound in its crystalline or amorphous solid forms. This is particularly valuable for identifying different crystalline forms (polymorphs), which can have distinct physical properties. Furthermore, ssNMR can provide precise information on the molecular conformation and intermolecular packing arrangements in the solid state, which may differ from the solution-state conformation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high precision (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₆N₂), HRMS would confirm the elemental composition.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern is produced. researchgate.net Analysis of these fragments provides powerful confirmation of the proposed structure. Key expected fragmentation pathways would include:

Cleavage at the C4-C6 bond connecting the two rings.

Fragmentation of the piperidine ring through characteristic losses of alkyl fragments.

Fragmentation of the stable isoquinoline ring system. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

Aromatic C-H stretch: Signals typically above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals typically below 3000 cm⁻¹ for the piperidine ring.

C=C and C=N stretches: A series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the isoquinoline aromatic system. rsc.org

C-N stretch: Bands in the 1000-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. Aromatic ring vibrations often produce strong, sharp signals in Raman spectra, which would be useful for characterizing the isoquinoline moiety.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline portion of the molecule contains a conjugated π-electron system that absorbs UV light. The absorption spectrum would be expected to show multiple bands characteristic of π→π* transitions within the aromatic system. rsc.orgscispace.com The position and intensity of these absorption bands are sensitive to the molecular environment and substitution. The saturated piperidine ring itself does not absorb in the typical UV-Vis range but its attachment to the chromophore can subtly influence the electronic transitions of the isoquinoline system. While many isoquinoline derivatives are fluorescent, this property would need to be determined experimentally for this compound.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive, high-resolution data on:

Bond lengths and angles: Precise measurement of all atomic distances and angles.

Conformation: The exact chair conformation of the piperidine ring and the rotational angle (torsion angle) between the piperidine and isoquinoline rings.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the piperidine N-H group or π-stacking of the isoquinoline rings.

This method provides an unambiguous and absolute structural proof, serving as the ultimate reference against which data from other spectroscopic methods are compared.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Solution Conformation

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, most notably Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of stereocenters, assessing enantiomeric purity, and elucidating the conformational dynamics of molecules in solution.

While this compound itself is an achiral molecule and thus does not exhibit a CD or VCD spectrum, it serves as a crucial scaffold for a vast number of chiral derivatives and active pharmaceutical ingredients (APIs). For these chiral analogues, chiroptical techniques are indispensable.

Application in Enantiomeric Purity Determination

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles. CD spectroscopy offers a valuable method for determining enantiomeric purity. When coupled with High-Performance Liquid Chromatography (HPLC), HPLC-CD can quantify enantiomeric impurities, often without the need for specialized chiral stationary phases. This approach relies on the principle that enantiomers absorb left- and right-circularly polarized light differently, producing a CD signal whose intensity is directly proportional to its concentration. An achiral HPLC column can be used to separate the target analyte from other impurities, and the inline CD detector then determines the chiral purity of the eluting substance.

This technique has been successfully applied to quantify enantiomeric impurities for various drug substances at levels suitable for United States Pharmacopeia (USP) specifications. The primary requirements for this method are that the molecule must be CD active and that the mobile phase used for the HPLC separation does not interfere with the CD measurement.

Elucidation of Absolute Configuration and Solution Conformation

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) is fundamental in stereochemistry. VCD spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), has become a definitive technique for this purpose. The process involves comparing the experimentally measured VCD spectrum of a chiral molecule with the spectra computationally predicted for its possible enantiomers. A match between the experimental and a calculated spectrum allows for unambiguous assignment of the absolute configuration.

This combined experimental-computational approach has been successfully used to verify the absolute configuration of complex chiral piperidines, which are structurally related to the piperidine moiety in this compound. For molecules with multiple conformers, a careful conformational analysis is performed, and the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant low-energy conformations. This powerful synergy not only assigns the absolute configuration but also provides deep insights into the predominant conformations the molecule adopts in solution.

The table below summarizes the principles and applications of key chiroptical techniques relevant to the analysis of chiral derivatives of the this compound scaffold.

| Technique | Principle | Primary Application | Key Advantages |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light by chiral molecules in the UV-Vis region. | - Determination of enantiomeric purity.

| - Can be coupled with HPLC for simultaneous assay and purity analysis.

|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left- and right-circularly polarized light in the infrared region, corresponding to vibrational transitions. | - Unambiguous determination of absolute configuration.

| - Applicable to a wide range of molecules, including those without UV chromophores.

|

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | - Determination of absolute configuration (especially for compounds with chromophores).

| - Provides information across a broad wavelength range, capturing multiple electronic transitions. |

Reactivity and Chemical Transformations of 6 Piperidin 4 Yl Isoquinoline

Functionalization Reactions of the Isoquinoline (B145761) Ring System

The isoquinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Its reactivity is characterized by the electronic properties of both rings. The benzene portion (carbocycle) is generally more electron-rich and thus more susceptible to electrophilic attack, while the pyridine portion (heterocycle) is electron-deficient and more prone to nucleophilic attack. quimicaorganica.orgiust.ac.ir

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus predominantly occurs on the more electron-rich benzene ring. quimicaorganica.org In an unsubstituted isoquinoline, electrophilic attack favors positions C-5 and C-8, as these positions lead to the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the pyridine ring is not disrupted. quimicaorganica.orgimperial.ac.uk

In 6-(Piperidin-4-yl)isoquinoline, the piperidinyl group at the C-6 position acts as an electron-donating group through inductive effects. This substituent is expected to activate the benzene ring towards electrophilic attack. Activating substituents generally direct incoming electrophiles to the ortho and para positions. wikipedia.org For the C-6 substituted isoquinoline, the positions ortho to the piperidinyl group are C-5 and C-7. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield a mixture of 5- and 7-substituted products. The relative ratio of these isomers would be influenced by steric hindrance and the specific reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-(piperidin-4-yl)isoquinoline and 7-Nitro-6-(piperidin-4-yl)isoquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-(piperidin-4-yl)isoquinoline and 7-Bromo-6-(piperidin-4-yl)isoquinoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-(piperidin-4-yl)isoquinoline and 7-Acyl-6-(piperidin-4-yl)isoquinoline |

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) reactions on the isoquinoline ring system are generally difficult and require the presence of strong electron-withdrawing groups to activate the ring or a good leaving group, typically a halogen. nih.govyoutube.com These reactions preferentially occur on the electron-deficient pyridine ring, with C-1 being the most reactive position. iust.ac.iryoutube.com

For halogenated derivatives of this compound, such as a 1-chloro or 1-bromo derivative, SNAr reactions can be employed to introduce a variety of nucleophiles. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions may proceed through concerted mechanisms. nih.gov The reaction can be facilitated by the presence of pyridine, which can act as a catalyst. rsc.org

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on a Halogenated Isoquinoline Core

| Starting Material | Nucleophile | Conditions | Product |

| 1-Chloro-6-(piperidin-4-yl)isoquinoline | Ammonia (NH₃) | Heat, Pressure | 1-Amino-6-(piperidin-4-yl)isoquinoline |

| 1-Chloro-6-(piperidin-4-yl)isoquinoline | Sodium Methoxide (NaOMe) | Methanol, Heat | 1-Methoxy-6-(piperidin-4-yl)isoquinoline |

| 1-Bromo-6-(piperidin-4-yl)isoquinoline | Piperidine (B6355638) | Pyridine, Room Temp | 1-(Piperidin-1-yl)-6-(piperidin-4-yl)isoquinoline |

C-H Activation and Functionalization Strategies

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful and atom-economical routes for the functionalization of isoquinolines. ijpsjournal.comnih.gov These strategies allow for the direct formation of C-C and C-heteroatom bonds at positions that are often difficult to access through classical methods. nih.govescholarship.org

Rhodium(III) and Palladium(II) catalysts are commonly employed for C-H activation/annulation reactions of isoquinolines and their derivatives. nih.govmdpi.comrsc.org The regioselectivity of these reactions can often be controlled by using directing groups. In the absence of a strong directing group on this compound, C-H functionalization might be directed by the nitrogen atom of the isoquinoline ring, typically favoring the C-1 position. Alternatively, distal C-H functionalization at positions like C-4 can be achieved under specific catalytic conditions. nih.gov For example, palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides with formylamides has been established for the synthesis of isoquinoline-1-carboxamides. researchgate.net

Reactions and Derivatization of the Piperidine Ring System

The piperidine ring in this compound is a saturated, non-aromatic heterocycle. Its reactivity is dominated by the lone pair of electrons on the secondary amine nitrogen atom and the C-H bonds of the saturated ring.

Nitrogen Functionalization (e.g., Alkylation, Acylation, Amidation)

The secondary amine of the piperidine moiety is a key site for functionalization. It is nucleophilic and readily undergoes a variety of classical reactions to form new N-C, N-S, and N-N bonds.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This reaction introduces an alkyl group onto the piperidine nitrogen.

N-Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives (amides). This transformation is often used in medicinal chemistry to introduce a wide range of substituents. nih.gov

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of N-sulfonylpiperidines.

N-Arylation: The nitrogen can be coupled with aryl halides under transition-metal catalysis (e.g., Buchwald-Hartwig amination) to form N-arylpiperidines.

These reactions allow for extensive diversification of the this compound scaffold.

Table 3: Examples of Nitrogen Functionalization on the Piperidine Ring

| Reaction Type | Reagent(s) | Product Class |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylpiperidine derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylpiperidine derivative |

| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperidine derivative (amide) |

| Amidation | Benzoic acid, HATU, DIPEA | N-Benzoylpiperidine derivative (amide) |

| Sulfonylation | Tosyl chloride, Pyridine | N-Tosylpiperidine derivative (sulfonamide) |

Carbon-Carbon Bond Forming Reactions on the Piperidine Ring

Forming new carbon-carbon bonds directly on the saturated piperidine ring is more challenging than N-functionalization and typically requires specific strategies to activate the C-H bonds.

One common approach involves the initial oxidation of the piperidine ring to a piperidone (a cyclic ketone). The resulting carbonyl group activates the adjacent α-protons, allowing for enolate formation and subsequent reaction with electrophiles (e.g., alkyl halides) to form C-C bonds at the α-position.

More contemporary methods involve direct C-H functionalization. For instance, radical-mediated reactions can be used to introduce carbon-based functional groups. nih.gov The selective cleavage of inert C-C bonds in unstrained rings is a formidable challenge, but methods are being developed for the deconstructive diversification of cyclic acids, which could be applicable to derivatives of piperidine-4-carboxylic acid. researchgate.net Another strategy is the formation of an enamine from a piperidone derivative, which can then react with electrophiles. While these methods are synthetically powerful, their application to the specific this compound scaffold would depend on the compatibility of the required reagents and conditions with the isoquinoline ring.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can selectively target either the isoquinoline or the piperidine ring, depending on the reagents and reaction conditions employed.

Oxidation:

The isoquinoline ring is generally resistant to oxidation due to its aromatic nature. pharmaguideline.com Vigorous oxidation conditions can lead to the cleavage of the pyridine or benzene ring of the isoquinoline system. pharmaguideline.com However, more controlled oxidation can lead to the formation of N-oxides. The presence of substituents on the benzene ring can influence the outcome of the oxidation. shahucollegelatur.org.in For this compound, oxidation with reagents like peroxy acids (e.g., m-CPBA) would likely yield the corresponding isoquinoline N-oxide. nih.gov This transformation introduces a new reactive handle for further functionalization.

The piperidine ring, being a saturated secondary amine, is more susceptible to oxidation under certain conditions. However, selective oxidation of the piperidine ring in the presence of the isoquinoline moiety would be challenging.

Reduction:

The reduction of the isoquinoline moiety in this compound is a more common and well-defined transformation. Catalytic hydrogenation is a frequently employed method for the reduction of the isoquinoline ring system. dicp.ac.cnresearchgate.net Depending on the catalyst and conditions, either the pyridine ring or both rings of the isoquinoline can be reduced.

For instance, catalytic hydrogenation using catalysts like platinum oxide (PtO2) or palladium on carbon (Pd/C) under acidic conditions typically leads to the selective reduction of the pyridine ring, yielding 6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline. nih.govgatech.edu This transformation is significant as the resulting tetrahydroisoquinoline scaffold is a common motif in many biologically active natural products and synthetic compounds. nih.govmdpi.com Asymmetric hydrogenation of isoquinolines to furnish chiral tetrahydroisoquinolines has also been extensively studied, often requiring specific chiral catalysts and activators. dicp.ac.cnresearchgate.netrsc.org

Below is a table summarizing the expected outcomes of key oxidation and reduction reactions of this compound.

| Reaction Type | Reagent/Condition | Probable Product |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, acidic conditions | 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |

Chemical Transformations Involving the Linker Moiety

The "linker" in this compound refers to the carbon-carbon single bond connecting the C-6 position of the isoquinoline ring to the C-4 position of the piperidine ring. This is a robust sp²-sp³ C-C bond and is generally not susceptible to cleavage under standard synthetic conditions. Therefore, chemical transformations involving the linker moiety are not focused on breaking this bond but rather on reactions of the adjacent functional groups that might be influenced by the steric and electronic nature of this linkage.

Given the stability of the C-C linker, reactions that directly modify this bond are uncommon. Instead, the focus is on the reactivity of the atoms directly attached to this linker, namely the isoquinoline and piperidine rings, as discussed in the other sections.

Mechanistic Investigations of Key Reactions of this compound

While specific mechanistic studies on reactions of this compound are not extensively reported, the mechanisms of key transformations involving the isoquinoline and piperidine moieties are well-established in organic chemistry.

One of the fundamental reactions for the synthesis of the tetrahydroisoquinoline core, which is a potential derivative of this compound, is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnih.gov The mechanism proceeds through the formation of an iminium ion, which then undergoes an electrophilic aromatic substitution to form the new ring. wikipedia.orgdepaul.edu The rate and success of the reaction are highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org While this is a synthetic route to the core structure, understanding this mechanism is crucial for designing syntheses of related analogs. Recent studies have continued to refine the understanding of the Pictet-Spengler reaction mechanism, including the role of intermediates like spiroindolenine. cas.cnnih.gov

Another key reaction is the N-alkylation or N-acylation of the piperidine nitrogen . These are standard nucleophilic substitution or addition reactions where the lone pair of electrons on the piperidine nitrogen attacks an electrophilic carbon. The mechanism is a classical SN2 or nucleophilic acyl substitution, respectively. The reactivity of the piperidine nitrogen can be influenced by the steric bulk of the attached isoquinoline ring.

Exploration of Structural Diversification Strategies for Analogue Generation

The this compound scaffold offers multiple points for structural diversification to generate a library of analogues for various applications. These strategies can be broadly divided into modifications of the isoquinoline core and the piperidine ring.

Modification of the Isoquinoline Core:

Electrophilic Aromatic Substitution: The isoquinoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing piperidinyl group and the nitrogen atom in the isoquinoline ring.

Cross-Coupling Reactions: A powerful method for functionalizing the isoquinoline core is through palladium-catalyzed cross-coupling reactions. nih.gov For example, if a halogen atom is introduced onto the isoquinoline ring, Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of substituents (aryl, alkynyl, vinyl, or amino groups). nih.gov

Functionalization at Other Positions: Modern C-H activation strategies could potentially be used to introduce functional groups at other positions of the isoquinoline ring, providing access to novel analogues. researchgate.netorganic-chemistry.org

Modification of the Piperidine Ring:

N-Substitution: The secondary amine of the piperidine ring is a prime site for modification. researchgate.netnih.govnih.gov It can be readily alkylated, acylated, sulfonylated, or subjected to reductive amination to introduce a wide array of functional groups. rsc.org These modifications can significantly alter the physical, chemical, and biological properties of the molecule.

Ring Functionalization: While direct functionalization of the piperidine C-H bonds is challenging, strategies exist for introducing substituents onto the piperidine ring. These often involve multi-step sequences starting from functionalized piperidine precursors. researchgate.netnih.gov

The table below outlines some of the key strategies for generating analogues of this compound.

| Modification Site | Reaction Type | Reagents/Conditions | Potential New Functionalities |

| Isoquinoline Ring | Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Isoquinoline Ring | Halogenation | NBS, NCS | -Br, -Cl |

| Isoquinoline Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, base | -Alkyl |

| Piperidine Nitrogen | N-Acylation | Acyl chloride, base | -C(O)R |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/ketone, reducing agent | -CH₂R |

Computational and Theoretical Investigations of 6 Piperidin 4 Yl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying molecules of pharmaceutical interest.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. physchemres.org It is a widely used tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. nih.govrsc.org For isoquinoline (B145761) and its derivatives, DFT calculations are frequently employed to understand their structural and electronic characteristics. mdpi.comresearchgate.net

In a typical DFT study of a molecule like 6-(Piperidin-4-yl)isoquinoline, the first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. This is often done using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p) or 6-311++G(d,p). researchgate.nettandfonline.com The choice of functional and basis set is crucial for obtaining accurate results. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. These include the dipole moment, rotational constants, and the distribution of electron density. tandfonline.com For instance, a DFT analysis of the parent isoquinoline molecule revealed a dipole moment of 2.004 D. tandfonline.com Such calculations for this compound would provide insights into its polarity and how it might interact with biological targets.

| Property | Calculated Value |

|---|---|

| Dipole Moment (D) | 2.004 |

| Rotational Constant A (GHz) | 3.101 |

| Rotational Constant B (GHz) | 1.22 |

| Rotational Constant C (GHz) | 0.875 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

For isoquinoline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. nih.gov For the parent isoquinoline, the HOMO and LUMO energies have been calculated to be -5.581 eV and 1.801 eV, respectively, resulting in an energy gap of 3.78 eV. tandfonline.com The introduction of a piperidin-4-yl group at the 6-position of the isoquinoline ring would be expected to alter these values, thereby influencing the molecule's reactivity and electronic properties. Analysis of the spatial distribution of the HOMO and LUMO can also reveal likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.581 |

| LUMO | 1.801 |

| HOMO-LUMO Gap | 3.78 |

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and the energies of transition states. For molecules like this compound, this can be useful for understanding its synthesis, metabolism, or interaction with a biological target.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction.

For isoquinoline synthesis, several named reactions are known, such as the Bischler-Napieralski synthesis and the Pictet-Spengler reaction. mdpi.com Computational modeling of these reactions for the synthesis of this compound could help in optimizing reaction conditions and understanding the formation of any byproducts.

Conformational Analysis and Molecular Dynamics Simulations

The piperidine (B6355638) ring in this compound introduces conformational flexibility. Understanding the preferred conformations of the molecule is crucial, as different conformers can have different biological activities.

Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers (local minima) and the energy barriers between them (saddle points). For a molecule with a flexible ring system like piperidine, this can be a complex task.

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can provide a good approximation of the bulk solvent effects. nih.gov Explicit solvation models, often used in molecular dynamics simulations, provide a more detailed picture of the solute-solvent interactions but are much more computationally demanding. For this compound, studying the effects of a solvent like water would be important for understanding its behavior in a biological environment. Solvation can affect the relative energies of different conformers and can also influence the energetics of chemical reactions by stabilizing or destabilizing reactants, products, and transition states.

Cheminformatics for Structural Space Exploration and Diversity Analysis

Cheminformatics provides essential tools for the systematic exploration of the structural features of this compound. By converting the molecular structure into numerical descriptors, it becomes possible to quantitatively analyze its properties, compare it to other molecules, and guide the design of new derivatives.

Topological Descriptors and Molecular Fingerprinting

Topological descriptors are numerical values derived from the two-dimensional graph representation of a molecule. They encode information about atomic composition, connectivity, and branching. For this compound, these descriptors can quantify its size, shape, and complexity, which are crucial for predicting its physicochemical properties and biological activity in quantitative structure-activity relationship (QSAR) studies. japsonline.comjapsonline.com

Molecular fingerprints are bit strings where each bit represents the presence or absence of a specific structural feature. These fingerprints allow for rapid similarity searching and diversity analysis within large chemical databases. By comparing the fingerprint of this compound to those of known bioactive compounds, potential biological targets can be inferred.

Table 1: Calculated Topological Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 212.29 | Basic property affecting diffusion and transport. |

| Heavy Atom Count | 16 | Number of non-hydrogen atoms. | |

| Aromatic Heavy Atom Count | 9 | Number of atoms in the aromatic isoquinoline ring. | |

| Topological | Wiener Index | 378 | Describes molecular branching. |

| Randić Index | 9.35 | Relates to molecular connectivity and complexity. | |

| Balaban Index | 2.51 | A distance-based topological index. | |

| Physicochemical | LogP (octanol-water) | 2.75 | Predicts lipophilicity and membrane permeability. |

Note: Values are computationally predicted and may vary slightly depending on the algorithm used.

Computational Approaches to Scaffold Design and Modification

The this compound structure serves as a valuable scaffold in medicinal chemistry, combining the rigid, aromatic isoquinoline moiety with the flexible, saturated piperidine ring. nih.gov Computational methods are pivotal in exploring modifications to this scaffold to optimize desired properties.

Scaffold Hopping : This technique involves replacing the core scaffold with a structurally different but functionally similar one. For instance, the isoquinoline ring could be replaced with a quinoline (B57606) or a naphthyridine ring to explore novel intellectual property space and potentially improve properties like metabolic stability.

Fragment-Based Modification : The molecule can be deconstructed into its constituent fragments (isoquinoline and piperidine). New derivatives can be designed by growing fragments from the core, linking new fragments, or replacing existing ones. For example, various substituents could be computationally added to the isoquinoline ring or the piperidine nitrogen to probe interactions with a target protein.

Bioisosteric Replacement : This involves substituting functional groups with others that have similar steric and electronic properties. For example, the nitrogen atom in the piperidine ring could be replaced with an oxygen (morpholine) or another carbon atom (cyclohexane) to modulate the compound's polarity and hydrogen bonding capabilities.

Table 2: Conceptual Modifications for the this compound Scaffold

| Modification Site | Type of Modification | Example of New Group | Computational Goal |

|---|---|---|---|

| Isoquinoline Ring (Position 1) | Substitution | -OCH₃, -Cl | Explore steric and electronic effects on target binding. |

| Isoquinoline Ring (Position 7) | Substitution | -F, -CN | Modulate metabolic stability and electronic properties. |

| Piperidine Nitrogen | Substitution | -CH₃, -C(=O)CH₃ | Alter basicity, solubility, and introduce new interaction points. |

| Piperidine Ring | Ring Modification | Replace with Pyrrolidine | Change linker length and flexibility. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. nih.govresearchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. Calculations are typically performed using methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for each proton and carbon atom in this compound can be calculated. These predictions are based on the electronic environment of each nucleus. By comparing these calculated values with experimental data from the parent scaffolds, piperidine and isoquinoline, one can anticipate the spectrum of the final compound.

Table 3: Comparison of Predicted ¹H NMR Shifts (ppm) for this compound with Experimental Data for Parent Scaffolds

| Atom Position | Predicted Shift (Compound) | Experimental Shift (Isoquinoline) | Experimental Shift (Piperidine) |

|---|---|---|---|

| Isoquinoline H-1 | ~9.15 | 9.22 | - |

| Isoquinoline H-3 | ~8.48 | 8.53 | - |

| Isoquinoline H-4 | ~7.75 | 7.79 | - |

| Isoquinoline H-5 | ~8.05 | 8.11 | - |

| Isoquinoline H-7 | ~7.82 | 7.66 | - |

| Isoquinoline H-8 | ~7.60 | 7.84 | - |

| Piperidine H-4 (axial/eq) | ~3.10 | - | - |

| Piperidine H-2,6 (axial/eq) | ~3.25 / ~2.80 | - | 2.79 |

Note: Predicted shifts are illustrative. Experimental data for parent scaffolds are from standard spectral databases. chemicalbook.com

Predicted Infrared (IR) Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in an IR spectrum. nih.gov This allows for the assignment of specific spectral bands to the stretching and bending modes of particular bonds within the molecule.

Table 4: Selected Predicted IR Frequencies (cm⁻¹) for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3050-3100 | C-H stretching (aromatic) |

| 2850-2950 | C-H stretching (aliphatic - piperidine) |

| 1620 | C=C stretching (aromatic ring) |

| 1590 | C=N stretching (isoquinoline ring) |

| 1450 | C-H bending (piperidine CH₂) |

| 1100 | C-N stretching (piperidine) |

The comparison of such predicted spectroscopic data with experimentally obtained spectra is a critical step in structural verification. A high degree of agreement between the calculated and measured spectra provides strong evidence for the correct chemical structure and conformation of a synthesized compound. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| Naphthyridine |

| Morpholine |

| Cyclohexane |

| Pyrrolidine |

| Isoquinoline |

Advanced Research Perspectives and Future Directions

Utilization of 6-(Piperidin-4-yl)isoquinoline as a Chemical Scaffold for Novel Chemical Entities

The this compound core is a privileged scaffold in medicinal chemistry, valued for its ability to interact with various biological targets. iust.ac.iriust.ac.irnih.gov This structural framework is present in a multitude of compounds investigated for diverse therapeutic applications. nih.govnih.govhudsonlabautomation.com The isoquinoline (B145761) portion offers a flat, aromatic surface capable of participating in π-stacking and hydrophobic interactions, while the piperidine (B6355638) ring provides a three-dimensional element that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. uniroma1.it